2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone
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Overview
Description
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the family of naphthoquinones. It is an important compound in the field of research due to its various applications in the biological and chemical sciences. Menadione was first synthesized in 1939 by Paul Karrer, a Swiss chemist, and has since been used in numerous studies.
Mechanism of Action
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone is involved in the electron transport chain in the mitochondria, where it acts as an electron acceptor. It is also involved in the biosynthesis of vitamin K, which is essential for blood clotting. This compound has been shown to generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
Advantages and Limitations for Lab Experiments
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it has several limitations, such as its toxicity and potential for generating ROS, which can interfere with the results of experiments.
Future Directions
There are several future directions for research on 2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, including its potential use in cancer therapy, its role in oxidative stress and aging, and its potential as an antimicrobial agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is an important compound in scientific research due to its various applications in the biological and chemical sciences. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can be synthesized using various methods, one of which is the condensation of 2-methyl-1,4-naphthoquinone with aniline and pyrrolidine. The reaction occurs in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques, such as recrystallization and chromatography.
Scientific Research Applications
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has various applications in scientific research, including its use as a redox-active compound, a pro-oxidant, and a co-factor for enzymes. It is also used as a model compound for studying the mechanism of action of vitamin K in the body. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(N-methylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-22(15-9-3-2-4-10-15)18-19(23-13-7-8-14-23)21(25)17-12-6-5-11-16(17)20(18)24/h2-6,9-12H,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLPVLAAQLTDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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